molecular formula C13H13BrN4O2 B2977444 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone CAS No. 2319786-72-4

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone

Cat. No.: B2977444
CAS No.: 2319786-72-4
M. Wt: 337.177
InChI Key: MMKXWDZZIRBXGT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, an azetidine ring, and a phenyl ring. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The azetidine ring is a four-membered ring with three carbon atoms and one nitrogen atom . The phenyl ring is a six-membered ring with six carbon atoms.

Scientific Research Applications

Synthesis and Potential Applications

  • Antioxidant Properties : Derivatives with structural similarities have been synthesized, demonstrating effective antioxidant power. Compounds with phenolic rings and hydroxyl groups showed potent antioxidant and radical scavenger activities, suggesting potential applications in oxidative stress-related conditions (Çetinkaya et al., 2012).
  • Biological Activity : Triazole analogues, including structures resembling the target compound, exhibited significant inhibition of bacterial growth, highlighting their potential as antimicrobial agents (Nagaraj et al., 2018).
  • Catalysis and Organic Synthesis : A catalyst based on the tris(triazolyl)methanol-Cu(I) structure was found to be highly active for Huisgen 1,3-dipolar cycloadditions, indicating the role of triazole derivatives in facilitating organic synthesis processes (Ozcubukcu et al., 2009).

Synthesis Techniques

  • Efficient Synthesis Methods : Research has focused on developing efficient synthesis methods for triazole and azetidine derivatives, providing a foundation for the production of compounds with potential pharmaceutical applications. These methods often involve novel intermediates and catalytic systems, underscoring the importance of innovative approaches in the synthesis of complex molecules (Wang et al., 2008).

Potential for Drug Development

  • Inhibitory Activity : Studies on bromophenol derivatives and related compounds have shown strong inhibitory activity against enzymes such as carbonic anhydrase, suggesting their utility in drug development for conditions where enzyme inhibition is beneficial (Akbaba et al., 2013).

Mechanism of Action

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O2/c1-20-10-2-3-12(14)11(6-10)13(19)17-7-9(8-17)18-15-4-5-16-18/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKXWDZZIRBXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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